molecular formula C20H20FN3O4 B2996732 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea CAS No. 955258-47-6

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2996732
CAS No.: 955258-47-6
M. Wt: 385.395
InChI Key: NSJLXRROWRAETM-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C20H20FN3O4 and its molecular weight is 385.395. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea can be synthesized through a multi-step process. Initially, the benzo[d][1,3]dioxol-5-yl derivative is prepared via cyclization reactions. Subsequently, this intermediate is reacted with pyrrolidin-3-one derivatives under specific conditions, often involving the use of solvents like dichloromethane and catalysts like triethylamine. This step is followed by the incorporation of the 4-fluorobenzyl group, typically through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction pathways but under optimized conditions to enhance yield and purity. Large reactors and continuous flow systems may be employed to maintain the reaction conditions and control the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate. Reduction reactions often utilize reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions are carried out using halogenated compounds as reactants.

Major Products: These reactions yield a variety of products, often depending on the specific reagents and conditions used. For instance, oxidation might produce oxygenated derivatives, while reduction could lead to the corresponding alcohols or amines.

4. Scientific Research Applications: This compound finds applications in multiple areas of scientific research:

  • Chemistry: It is studied for its reactivity and potential to act as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its potential therapeutic applications in treating various diseases.

  • Industry: Used in the synthesis of advanced materials and specialty chemicals.

5. Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The benzo[d][1,3]dioxol ring and 4-fluorobenzyl group may interact with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.

6. Comparison with Similar Compounds: When compared to other similar compounds, this compound stands out due to its unique structural features and reactivity.

Similar Compounds:

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzyl)urea

  • 1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-one derivatives

  • 3-(4-Fluorobenzyl)urea derivatives

This compound's uniqueness lies in the specific combination of its functional groups, which imparts distinct physical and chemical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c21-15-3-1-13(2-4-15)9-22-20(26)23-10-14-7-19(25)24(11-14)16-5-6-17-18(8-16)28-12-27-17/h1-6,8,14H,7,9-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJLXRROWRAETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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